For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trichlorobenzoic Acid
This document provides a comprehensive overview of the core chemical and physical properties of 3,4,5-trichlorobenzoic acid. It includes quantitative data, general experimental methodologies, and a summary of its known applications and biological activities, tailored for a scientific audience.
Core Chemical and Physical Properties
3,4,5-Trichlorobenzoic acid is an aromatic carboxylic acid with the molecular formula C₇H₃Cl₃O₂.[1][2] It is characterized by a benzoic acid structure with three chlorine atoms substituted at the 3, 4, and 5 positions of the benzene ring.[1][2] The presence of these electron-withdrawing chlorine atoms significantly influences its acidity, solubility, and reactivity.[3] At room temperature, it typically appears as a white to off-white crystalline solid or powder.[2][3]
Table 1: Physical and Chemical Properties of 3,4,5-Trichlorobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 51-39-8 | [1] |
| Molecular Formula | C₇H₃Cl₃O₂ | [1][2] |
| Molecular Weight | 225.46 g/mol | [1][4] |
| IUPAC Name | 3,4,5-trichlorobenzoic acid | [1] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 203 - 210.5 °C | [1][3][4][5] |
| Boiling Point | 310 - 345.4 °C at 760 mmHg | [1][3][4][5] |
| Density | 1.635 - 1.735 g/cm³ | [1][3][4] |
| Flash Point | 162.7 °C | [4] |
| XLogP3 | 3.6 | [4] |
| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | [1] |
Solubility Profile
The solubility of 3,4,5-trichlorobenzoic acid is largely dictated by its molecular structure.
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Water Solubility : Its solubility in water is limited due to the hydrophobic nature of the chlorinated aromatic ring.[3]
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Organic Solvents : It is moderately soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[2][3]
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pH Influence : Solubility can be influenced by pH; the ionization of the carboxylic acid group at higher pH levels can increase its aqueous solubility.[3]
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Temperature Dependency : As with many solids, its solubility in various solvents tends to increase with temperature.[3]
Chemical Reactivity and Synthesis
As a chlorinated aromatic carboxylic acid, 3,4,5-trichlorobenzoic acid undergoes reactions typical of these functional groups.
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Esterification : It can react with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]
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Acylation : It can be converted to an acyl chloride, which is a reactive intermediate for acylation reactions.[5]
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Reduction : The carboxylic acid group can be reduced to form the corresponding alcohol.[1]
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Nucleophilic Substitution : Under specific conditions, the chlorine atoms on the aromatic ring can be replaced by nucleophiles.[1]
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Decarboxylation : Under extreme heating conditions, it may undergo decarboxylation, losing carbon dioxide.[1]
Experimental Protocols and Methodologies
General Synthesis Approach
The synthesis of chlorinated benzoic acids often involves a multi-step process starting from a simpler aromatic precursor. A plausible, though not explicitly documented, pathway could involve:
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Chlorination : The controlled chlorination of a benzoic acid or toluene precursor to introduce the three chlorine atoms at the desired positions. This is often a challenging step requiring specific catalysts and conditions to achieve the correct isomer.
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Oxidation : If starting from a chlorinated toluene derivative, the methyl group would be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.
Analytical Characterization
The identity, purity, and structure of 3,4,5-trichlorobenzoic acid are typically confirmed using a suite of standard analytical techniques.
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High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. Reversed-phase chromatography is a common method.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are critical for confirming the chemical structure and the substitution pattern on the aromatic ring.
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Infrared (IR) Spectroscopy : Helps to identify the key functional groups, such as the O-H and C=O stretches of the carboxylic acid and vibrations of the aromatic ring.
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Mass Spectrometry (MS) : Used to determine the exact molecular weight and can provide structural clues through analysis of fragmentation patterns.
The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of a compound like 3,4,5-trichlorobenzoic acid.
Biological Activity, Applications, and Environmental Impact
3,4,5-Trichlorobenzoic acid is a compound with notable biological effects and applications in various industrial and research sectors.
Applications
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Chemical Synthesis : It serves as a crucial intermediate or starting material in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[1][2][3]
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Agriculture : The compound has demonstrated herbicidal activity, making it effective in inhibiting plant growth by interfering with metabolic pathways.[1] It is also used as an ingredient in some pesticides due to its insecticidal activity.[5]
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Research : It is used in scientific studies to understand the environmental fate and biological impacts of chlorinated aromatic compounds.[1][3] It can also serve as a reference standard in analytical methods like gas chromatography and mass spectrometry.[3]
Biological Activity
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Herbicidal Activity : It is known to be effective at disrupting plant growth.[1]
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Antimicrobial Properties : Some studies suggest it may possess inhibitory effects against certain types of bacteria and fungi.[1] The proposed mechanism may involve the disruption of cell membranes or interference with essential cellular processes.[1]
Environmental Impact and Safety
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Persistence : Like many chlorinated organic compounds, 3,4,5-trichlorobenzoic acid is noted for its stability and persistence in the environment, which can lead to bioaccumulation.[1][3]
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Toxicity : It is considered moderately toxic and can cause irritation to the skin, eyes, and respiratory tract upon contact.[1][5] The compound is also toxic to aquatic organisms, and care must be taken in its handling and disposal to avoid environmental contamination.[5]
